
N-(4-amino-3-methylphenyl)-3-chlorobenzamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Gastrokinetic Activity
N-(4-amino-3-methylphenyl)-3-chlorobenzamide derivatives have been studied for their potential as gastrokinetic agents. For instance, a series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, which are structurally related, have shown significant effects on gastric emptying activity in rats. These compounds demonstrated gastrokinetic activity comparable to standard agents like cisapride, without having dopamine D2 receptor antagonistic activity (Kato, Morie, Yoshida, & Matsumoto, 1992).
Serotonin-3 (5-HT3) Receptor Antagonistic Activity
Another application of similar compounds is in the development of serotonin-3 (5-HT3) receptor antagonists. A series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives, which have a structural resemblance, were synthesized and evaluated. These compounds showed potent 5-HT3 receptor antagonistic activity, which is significant for therapeutic applications in conditions modulated by this receptor (Harada, Morie, Hirokawa, Yoshida, & Kato, 1995).
Anticonvulsant Properties
N-(4-amino-3-methylphenyl)-3-chlorobenzamide derivatives have also been researched for their anticonvulsant properties. For instance, a series of N-phenylphthalimides, which include derivatives with structural similarities, demonstrated anticonvulsant properties against seizures induced in mice. These findings highlight the potential of such compounds in the development of new anticonvulsant drugs (Bailleux, Vallée, Nuyts, & Vamecq, 1994).
Insect Growth Regulation
Some derivatives of N-(4-amino-3-methylphenyl)-3-chlorobenzamide have been evaluated as insect growth regulators. For example, compounds like BAY SIR 8514, which share a structural framework, have shown efficacy in controlling populations of the spruce budworm, a significant pest in forestry (Retnakaran, 1980).
Drug Photodegradation Study
In the context of drug stability and degradation, these compounds have been used in studies exploring photodegradation pathways. For instance, the photodegradation of moclobemide, which produces 4-chlorobenzamide as a major degradation product, was investigated using techniques like Ultra-HPLC/MS/MS analysis (Skibiński & Komsta, 2012).
Mitosis Inhibition in Plant Cells
N-(4-amino-3-methylphenyl)-3-chlorobenzamide derivatives have been studied for their ability to inhibit mitosis in plant cells. This research is crucial for understanding the mechanisms of cell division and developing herbicides or plant growth regulators (Merlin, Nurit, Ravanel, Bastide, Coste, & Tissut, 1987).
Propriétés
IUPAC Name |
N-(4-amino-3-methylphenyl)-3-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-7-12(5-6-13(9)16)17-14(18)10-3-2-4-11(15)8-10/h2-8H,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPDWGIAGIYWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-3-methylphenyl)-3-chlorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



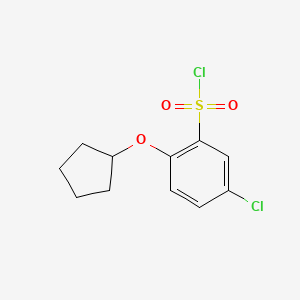
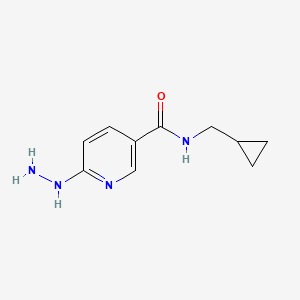
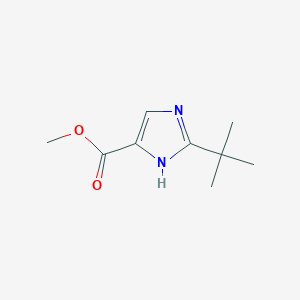

![4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1427921.png)
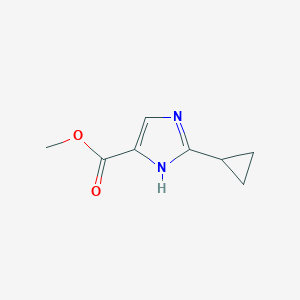
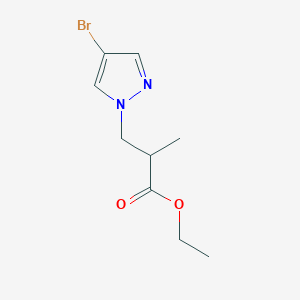


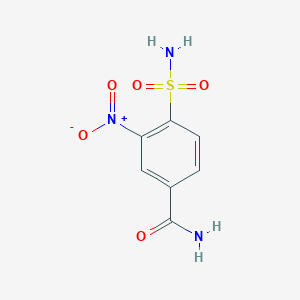
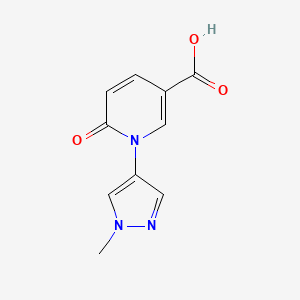
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B1427933.png)
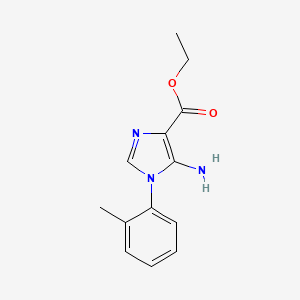
![1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1427935.png)